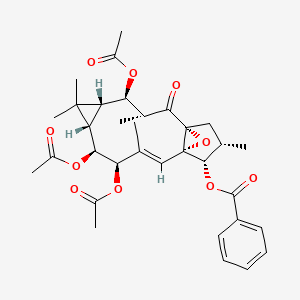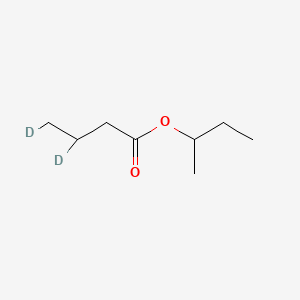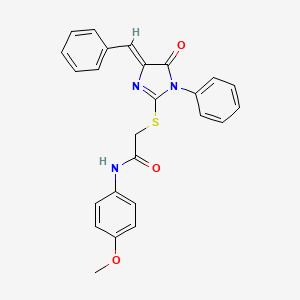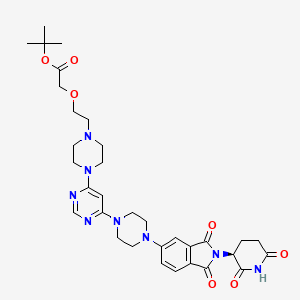
Somcl-668
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somcl-668 is a selective and potent allosteric modulator of the sigma-1 receptor. This compound has shown significant potential in modulating the sigma-1 receptor, which is involved in various neurological and psychiatric disorders. This compound has demonstrated positive effects in improving social deficits and cognitive impairments induced by selective sigma-1 agonists .
Vorbereitungsmethoden
The synthesis of Somcl-668 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a benzazepine derivative.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its selectivity and potency as a sigma-1 receptor modulator.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Analyse Chemischer Reaktionen
Somcl-668 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Somcl-668 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of sigma-1 receptors in neurological disorders such as epilepsy, depression, and schizophrenia.
Psychiatric Research: It has shown potential in improving cognitive impairments and social deficits associated with psychiatric conditions.
Pharmacological Studies: It is used to investigate the pharmacological properties of sigma-1 receptor modulators and their potential therapeutic applications.
Drug Development: It serves as a lead compound for the development of new drugs targeting sigma-1 receptors
Wirkmechanismus
Somcl-668 exerts its effects by selectively modulating the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum membrane. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound enhances the activity of sigma-1 receptor agonists, leading to improved cognitive function and reduced seizure activity. The molecular targets and pathways involved include the modulation of calcium ion channels and the regulation of neurotrophic factors such as brain-derived neurotrophic factor .
Vergleich Mit ähnlichen Verbindungen
Somcl-668 is unique in its selectivity and potency as a sigma-1 receptor modulator. Similar compounds include:
Phenytoin: An anticonvulsant drug that also acts as a sigma-1 receptor modulator but primarily targets voltage-gated sodium channels.
SKF83959: A sigma-1 receptor agonist with different pharmacological properties compared to this compound.
Fenfluramine: A non-selective sigma-1 receptor modulator with additional effects on serotonin receptors
This compound stands out due to its high selectivity and efficacy in modulating sigma-1 receptors, making it a valuable tool for scientific research and drug development .
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C17H19NO/c1-18-10-9-14-11-15(19)7-8-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 |
InChI-Schlüssel |
YQRZJWYKYUBPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C=CC(=C2)O)C(C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)







![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)



![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
